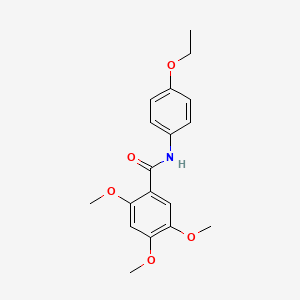
N-(2-phenylethyl)-1,4-benzenedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-1,4-benzenedisulfonamide is a chemical compound that has been studied for its potential applications in scientific research. It is also known as PEDS and has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
PEDS is believed to inhibit carbonic anhydrase by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate in the body, which can lead to a decrease in the pH of the blood. PEDS may also inhibit the growth of cancer cells by interfering with their ability to divide and replicate.
Biochemical and Physiological Effects:
PEDS has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, resulting in a decrease in the concentration of bicarbonate in the body. This can lead to a decrease in the pH of the blood, which can have a number of effects on the body. PEDS has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PEDS in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been found to have a number of interesting biochemical and physiological effects, which make it a useful tool for studying a variety of biological processes. However, one limitation of using PEDS in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on PEDS. One area of interest is the development of more potent inhibitors of carbonic anhydrase, which could be useful in the treatment of a variety of diseases. Additionally, PEDS may be useful in the development of new anti-inflammatory drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of PEDS, as well as its potential applications in scientific research.
Métodos De Síntesis
PEDS can be synthesized through a multistep process starting with the reaction of 2-phenylethylamine with chlorosulfonic acid to form N-(2-phenylethyl)-2-chloroethanesulfonamide. This intermediate is then reacted with sodium sulfite to produce PEDS.
Aplicaciones Científicas De Investigación
PEDS has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. It has also been investigated for its ability to inhibit the growth of cancer cells. Additionally, PEDS has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
4-N-(2-phenylethyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c15-21(17,18)13-6-8-14(9-7-13)22(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMNSBPLDWUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)



![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)



